REACTION_CXSMILES
|
NC1C=CC2NC(=O)CCC(C)(C)C=2C=1.[CH3:16][C:17]1([CH3:32])[CH2:23][CH2:22][C:21](=[O:24])[NH:20][C:19]2[CH:25]=[C:26]([N+:29]([O-])=O)[CH:27]=[CH:28][C:18]1=2>>[NH2:29][C:26]1[CH:27]=[CH:28][C:18]2[C:17]([CH3:16])([CH3:32])[CH2:23][CH2:22][C:21](=[O:24])[NH:20][C:19]=2[CH:25]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC2=C(NC(CCC2(C)C)=O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(C2=C(NC(CC1)=O)C=C(C=C2)[N+](=O)[O-])C
|
Name
|
material
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=CC2=C(NC(CCC2(C)C)=O)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |